molecular formula C34H39N5O6S B2705790 N-(3,4-dimethoxyphenethyl)-3-(2-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)propanamide CAS No. 422289-01-8

N-(3,4-dimethoxyphenethyl)-3-(2-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No. B2705790
CAS RN: 422289-01-8
M. Wt: 645.78
InChI Key: LWMPTZKKLMUEIH-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-3-(2-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C34H39N5O6S and its molecular weight is 645.78. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethoxyphenethyl)-3-(2-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxyphenethyl)-3-(2-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

Studies have focused on synthesizing novel heterocyclic compounds, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, derived from visnaginone and khellinone. These compounds exhibit anti-inflammatory and analgesic properties and are screened for their COX-1/COX-2 inhibition capabilities, demonstrating potential applications in medicinal chemistry for developing new therapeutic agents (Abu‐Hashem et al., 2020).

Ligand Development for PET Tracers

Research into arylamides hybrids of high-affinity σ2 receptor ligands has been conducted to develop good candidates for σ2 PET tracers for tumor diagnosis. This involves designing hybrid structures between known ligands to achieve excellent selectivity and potential applications in diagnosing and researching cancer (Abate et al., 2011).

Antimicrobial Activities

The synthesis and antimicrobial activities of new 1,2,4-triazole derivatives have been explored. Such research indicates the potential of these compounds in developing new antimicrobial agents, with some showing good or moderate activities against test microorganisms, highlighting their relevance in pharmaceutical research and development (Bektaş et al., 2007).

Tocolytic Activity

The compound "3-benzamido-1-(4-(2-methoxyphenyl)-piperazin-1-yl)-propyl-2-isopropylcarboxamide" has been synthesized and characterized for its in vitro tocolytic activity, showing significant inhibition of contractions in uterine smooth muscle. This indicates potential applications in obstetrics, particularly in managing preterm labor (Lucky & Omonkhelin, 2009).

Fluorescent Ligands for Receptor Studies

The synthesis and characterization of environment-sensitive fluorescent ligands for human 5-HT1A receptors have been conducted, illustrating the potential of such compounds in neuroscience research for visualizing receptor distribution and function in living cells (Lacivita et al., 2009).

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H39N5O6S/c1-43-28-11-7-6-10-27(28)37-18-20-38(21-19-37)32(41)23-46-34-36-26-9-5-4-8-25(26)33(42)39(34)17-15-31(40)35-16-14-24-12-13-29(44-2)30(22-24)45-3/h4-13,22H,14-21,23H2,1-3H3,(H,35,40)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMPTZKKLMUEIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3N=C2SCC(=O)N4CCN(CC4)C5=CC=CC=C5OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H39N5O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

645.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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